molecular formula C10H9NO B7859610 3-(4-Methoxyphenyl)prop-2-enenitrile

3-(4-Methoxyphenyl)prop-2-enenitrile

Cat. No.: B7859610
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C_10H_9NO_2. It is characterized by a phenyl ring substituted with a methoxy group at the 4-position and a prop-2-enenitrile group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate cyanohydrin, which then undergoes dehydration to yield the final product.

  • Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the phenyl ring and the prop-2-enenitrile group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of catalysts and reaction conditions is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-(4-methoxyphenyl)prop-2-enamide.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 3-(4-methoxyphenyl)prop-2-enamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

  • Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(4-Methoxyphenyl)prop-2-enamide

  • Reduction: 3-(4-Methoxyphenyl)prop-2-enamine

  • Substitution: Various substituted nitriles and amines

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 3-(4-Methoxyphenyl)prop-2-enenitrile exhibit promising anticancer activities. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential as anti-cancer agents. For instance, a study highlighted the cytotoxic effects of related compounds on cancer cells, emphasizing their role as topoisomerase II poisons, which are crucial in cancer treatment due to their ability to interfere with DNA replication and repair mechanisms .

Anti-inflammatory and Analgesic Effects
Additionally, some derivatives have been investigated for their anti-inflammatory and analgesic properties. Although further research is needed to elucidate these effects fully, initial findings suggest that these compounds could serve as effective therapeutic agents in managing pain and inflammation.

Material Science

Synthesis and Characterization
The synthesis of this compound involves several steps that include methods such as the Horner-Wadsworth-Emmons reaction. The compound's ability to form stable complexes with metals makes it a candidate for applications in material science, particularly in developing new materials with specific electronic or optical properties .

Light Emitting Characteristics
Research has also explored the light-emitting characteristics of compounds related to this compound. These studies focus on the π conjugation between molecular arms, which is essential for designing materials for optoelectronic applications . The compound's structure allows for efficient charge transport and light emission, making it suitable for applications in organic light-emitting diodes (OLEDs).

Compound NameStructureNotable FeaturesIC50 (μM)
Compound AStructure ATopoisomerase II inhibitor16.1 ± 2.4
Compound BStructure BAnti-inflammatory activity22.5 ± 7.2
Compound CStructure CCytotoxicity against cancer cells28.0 ± 4.4

Table 2: Synthesis Conditions for this compound

Reaction StepReagentsConditionsYield (%)
Horner-Wadsworth-EmmonsAldehyde + PhosphonateTHF, K-tert-butoxide84
ReductionNiCl₂ + NaBH₄Room temperature48
Column ChromatographySilica gelEthyl acetate/Hexane (1:9)>90

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of derivatives based on this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The evaluation involved assessing the IC50 values across different concentrations and treatment durations, revealing that certain modifications to the compound structure enhanced its potency.

Case Study 2: Material Science Application
In another investigation, researchers synthesized a polymer incorporating this compound derivatives to improve the electronic properties of organic semiconductors. The resultant materials exhibited enhanced charge mobility and stability under operational conditions, indicating their potential use in next-generation electronic devices.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)prop-2-enenitrile is similar to other compounds with phenyl rings substituted with different functional groups. Some similar compounds include:

  • 3-(4-Methoxyphenyl)propionic acid: This compound has a carboxylic acid group instead of the nitrile group.

  • 4-Methoxybenzaldehyde: This compound lacks the prop-2-enenitrile group and has an aldehyde group instead.

  • 3-(4-Methoxyphenyl)prop-2-enamide: This compound has an amide group instead of the nitrile group.

Biological Activity

3-(4-Methoxyphenyl)prop-2-enenitrile, also known as 4-methoxyphenyl acrylonitrile, is an organic compound with the molecular formula C10H9NO. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a prop-2-enenitrile backbone with a para-methoxyphenyl substituent. The presence of the methoxy group is significant as it enhances the compound's lipophilicity and influences its reactivity towards biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with acrylonitrile in the presence of a base. The reaction proceeds through a condensation mechanism, followed by purification using silica gel chromatography to yield the desired product.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition at varying concentrations.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results. The compound has shown cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
A54912.5
HT-2915.0
PC-318.0

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The compound demonstrated an IC50 value of approximately 20 µM in reducing nitric oxide production, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through its interaction with various biological molecules. The methoxy group enhances electron donation, which may increase reactivity towards electrophiles involved in biological pathways. This property is crucial for its antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, finding significant inhibition zones at concentrations above 50 µg/mL.
  • Cancer Cell Line Evaluation : In a comparative study against standard chemotherapeutic agents, this compound exhibited comparable cytotoxicity to doxorubicin in A549 cells, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyphenyl)prop-2-enenitrile, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via Knoevenagel condensation , where 4-methoxybenzaldehyde reacts with a nitrile-containing reagent (e.g., cyanoacetate) in the presence of a base catalyst (e.g., piperidine or ammonium acetate). Solvent choice (e.g., ethanol or toluene) and temperature (80–120°C) critically influence yield and purity. For example, prolonged reflux in ethanol may reduce by-products like unreacted aldehyde or dimerization products . Key Optimization Parameters:

ParameterOptimal RangeImpact
CatalystPiperidine (5–10 mol%)Enhances enolate formation
SolventEthanol/Toluene (1:1)Balances polarity and reflux efficiency
Temperature90–100°CMinimizes side reactions

Q. How is this compound characterized using spectroscopic methods?

Answer:

  • NMR : 1H^1H-NMR shows distinct signals for the α,β-unsaturated nitrile system (δ 6.8–7.5 ppm for aromatic protons; δ 5.8–6.5 ppm for vinyl protons). 13C^{13}C-NMR confirms the nitrile carbon at ~115–120 ppm .
  • IR : A sharp peak at ~2220 cm1^{-1} (C≡N stretch) and 1600–1650 cm1^{-1} (C=C stretch) .
  • MS : Molecular ion peak [M+^+] at m/z 173.1 (calculated for C10_{10}H9_9NO).

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (LD50_{50} data unavailable; treat as hazardous).
  • Waste Disposal : Segregate nitrile-containing waste and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structural confirmation be resolved?

Answer: Discrepancies between NMR/IR predictions and experimental data often arise from rotamers or E/Z isomerism . Use:

  • X-ray Crystallography : Resolve absolute configuration (e.g., evidence from (2Z)-isomers in structurally analogous compounds ).
  • Variable Temperature NMR : Identify dynamic rotational barriers (e.g., coalescence temperature studies).
  • DFT Calculations : Compare experimental IR/NMR with computed spectra for validation .

Q. What strategies minimize by-products during synthesis?

Answer:

  • Catalyst Screening : Replace traditional bases with organocatalysts (e.g., L-proline) to enhance regioselectivity.
  • Solvent-Free Conditions : Reduce dimerization via microwave-assisted synthesis (e.g., 80°C, 30 min, 85% yield) .
  • Additives : Use molecular sieves (3Å) to sequester water and shift equilibrium toward product formation.

Q. How can isomerization and tautomerism be studied in this compound?

Answer:

  • Chromatography : HPLC with a chiral column (e.g., Chiralpak AD-H) separates E/Z isomers .
  • Kinetic Studies : Monitor isomer ratios via 1H^1H-NMR at intervals (e.g., δ 6.2–6.5 ppm for vinyl protons).
  • UV-Vis Spectroscopy : Track λmax_{\text{max}} shifts (e.g., 280→320 nm for keto-enol tautomerism in related enones) .

Properties

IUPAC Name

3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCNHHPIBKYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28446-68-6
Record name 4-Methoxycinnamonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28446-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 4-iodoanisole (1 g, 4.2 mmol), acrylonitrile (0.3 ml, 4.7 mmol), tri-o-tolylphosphine (243 mg, 0.4 mmol), palladium (II) acetate (90 mg, 0.4 mmol) and triethylamine (1.78 ml, 12 mmol) in acetonitrile (20 ml) was refluxed under nitrogen for 14 hours. The reaction mixture was diluted with EtOAc (50 ml) and washed with 2M sodium hydrogen carbonate (100 ml), the organic layer was dried over magnessium sulphate and filtered. The filtrate was evaporated in vacuo and purified by column chromatography using pentane, then 95:5 pentane:ethyl acetate, then 90:10 pentane:ethyl acetate to give the title compound (414 mg, 2.5 mmol) as a mixture of cis and trans isomers as yellow crystals, 1H NMR (CDCl3 400 MHz) δ: 3.8 (s, 3H), 5.7 (d, 1H), 6.9 (d, 1H), 7.2 (d, 1H), 7.4 (d, 2H); LRMS: m/z 176 (M+NH4+); Anal. Found C, 74.44; H, 5.66; N, 8.36. C10H39NO.0.1H2O requires C, 74.42; H, 5.65; N, 8.41%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
243 mg
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Methoxyphenyl)prop-2-enenitrile
3-(4-Methoxyphenyl)prop-2-enenitrile
3-(4-Methoxyphenyl)prop-2-enenitrile
3-(4-Methoxyphenyl)prop-2-enenitrile
3-(4-Methoxyphenyl)prop-2-enenitrile
3-(4-Methoxyphenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.